Boc-Glu(Osu)-Otbu
Overview
Description
Boc-Glu(Osu)-Otbu, also known as tert-butoxycarbonyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester, is a compound commonly used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butoxycarbonyl group, and the carboxyl group is esterified with tert-butyl ester. This compound is particularly useful in solid-phase peptide synthesis due to its stability and reactivity.
Mechanism of Action
Target of Action
Boc-Glu(Osu)-Otbu is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain, specifically those containing glutamate benzyl ester residues . These residues play a crucial role in the structure and function of the peptides.
Mode of Action
This compound interacts with its targets through a process known as solid-phase peptide synthesis . This method involves the step-by-step addition of amino acids to a growing peptide chain. This compound, being a glutamate derivative, is incorporated into the peptide chain during this process .
Biochemical Pathways
The incorporation of this compound into a peptide chain can affect various biochemical pathways, depending on the nature of the peptide being synthesized . The specific effects on biochemical pathways would depend on the role of the peptide in cellular processes.
Pharmacokinetics
The pharmacokinetics of this compound, like other compounds used in peptide synthesis, would depend on the properties of the final peptide product . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the peptide’s chemical structure, size, charge, and other characteristics.
Result of Action
The result of this compound’s action is the formation of a peptide with specific properties determined by the sequence of amino acids . The synthesized peptide can then exert its biological effects based on its structure and the biochemical pathways it influences.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the peptide synthesis occurs, such as temperature, pH, and the presence of other chemicals . Proper storage and handling of this compound are also crucial to maintain its stability and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu(Osu)-Otbu typically involves the following steps:
Protection of the Amino Group: The amino group of glutamic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification of the Carboxyl Group: The carboxyl group is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide.
Formation of N-Hydroxysuccinimide Ester: The protected glutamic acid is then reacted with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Esterification: Large quantities of glutamic acid are protected and esterified in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Boc-Glu(Osu)-Otbu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The tert-butoxycarbonyl and tert-butyl ester groups can be removed under acidic conditions, revealing the free amino and carboxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and bases such as triethylamine. The reactions are typically carried out in solvents like dimethylformamide or dichloromethane.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid are used to remove the protecting groups.
Major Products
The major products formed from these reactions include peptides and deprotected amino acids, which are essential intermediates in peptide synthesis.
Scientific Research Applications
Boc-Glu(Osu)-Otbu has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the large-scale production of peptides for research and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Osu: Boc-glycine N-hydroxysuccinimide ester is similar in structure and function but uses glycine instead of glutamic acid.
Fmoc-Glu(Osu)-Otbu: This compound uses a fluorenylmethyloxycarbonyl protecting group instead of tert-butoxycarbonyl.
Uniqueness
Boc-Glu(Osu)-Otbu is unique due to its specific combination of protecting groups and esterification, which provides stability and reactivity suitable for peptide synthesis. Its ability to form stable intermediates and facilitate efficient peptide bond formation makes it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-15(24)11(19-16(25)27-18(4,5)6)7-10-14(23)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDWIAZPUAPHR-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562666 | |
Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81659-82-7 | |
Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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